1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid
Description
This compound is a derivative of pyrrolidine-2-carboxylic acid, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group and a branched 3-methylbutanoyl side chain. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amines during solid-phase synthesis.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30) |
InChI Key |
PNFSGKNIZOXLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis Strategies
Fmoc Protection of Pyrrolidine-2-Carboxylic Acid
The foundational step involves introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) group to pyrrolidine-2-carboxylic acid. In a representative protocol, pyrrolidine-2-carboxylic acid is treated with Fmoc-Cl in a biphasic solvent system (1,4-dioxane/water) using potassium carbonate as a base. This method achieves a 95% yield under mild conditions (0–20°C, 12–24 hours). The reaction’s success hinges on maintaining a pH >10 to ensure efficient deprotonation of the amino group while minimizing esterification side reactions.
Acylation with 3-Methylbutanoyl Derivatives
The Fmoc-protected pyrrolidine-2-carboxylic acid is subsequently acylated with a 2-amino-3-methylbutanoyl moiety. A patent by EP3015456A1 details the use of alkylating reagents (e.g., tert-butyl bromoacetate) in the presence of strong bases like lithium diisopropylamide (LDA) at -78°C to prevent racemization. The reaction proceeds via nucleophilic substitution, yielding the intermediate ester, which is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA). This step achieves a 75–90% yield, contingent on steric hindrance and temperature control.
Table 1: Key Reaction Parameters for Acylation
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Base | LDA in THF, -78°C | 85–90 | |
| Alkylating Agent | tert-Butyl bromoacetate | 78 | |
| Hydrolysis Agent | TFA in DCM, 25°C | 92 |
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin Functionalization and Iterative Coupling
Solid-phase methods leverage 2-chlorotrityl chloride (2-CTC) resin to anchor the pyrrolidine-2-carboxylic acid via its carboxyl group. After Fmoc deprotection with 20% piperidine/DMF, the 2-amino-3-methylbutanoyl group is introduced using HATU/DIPEA as coupling agents. This iterative process minimizes solubility challenges and simplifies purification. A study by Ambeed demonstrated a 75.6% yield for analogous structures using DMF as the primary solvent.
Fmoc Removal and Side Reaction Mitigation
The use of pyrrolidine as an alternative to piperidine for Fmoc removal in low-polarity solvents (e.g., DMSO/ethyl acetate 1:9) reduces aspartimide and diketopiperazine (DKP) formation. However, pyrrolidine’s higher nucleophilicity increases the risk of pyrrolidide adducts by 2–3× compared to piperidine. Optimizing treatment duration to 10 minutes (instead of 30 minutes) balances deprotection efficiency with side-product suppression.
Table 2: Comparison of Deprotection Bases
| Base | Solvent System | DKP Formation (%) | Aspartimide (%) |
|---|---|---|---|
| Piperidine | DMF | 5.2 | 2.1 |
| Pyrrolidine | DMSO/EtOAc (1:9) | 8.7 | 4.3 |
| Pyrrolidine | NBP/DOL (2:8) | 7.1 | 3.8 |
Stereochemical Control and Racemization Prevention
Chiral Auxiliaries and Catalytic Hydrogenation
The target compound’s stereochemistry is preserved using chiral tert-butyl esters during acylation. Catalytic hydrogenation of intermediate alkenes (e.g., using Pd/C in methanol) ensures cis-configuration retention, achieving >95% enantiomeric excess (ee). Racemization during alkylation is mitigated by low-temperature (-78°C) conditions and avoiding prolonged exposure to strong bases.
Resolution via Diastereomeric Salt Formation
For racemic mixtures, resolution involves converting the carboxylic acid to a benzyl ester, followed by salification with chiral acids (e.g., dibenzoyl-L-tartaric acid). This method, detailed in DE102005012771A1, achieves 88–92% ee but requires multiple recrystallizations, reducing overall yield to 46–56%.
Green Chemistry and Solvent Optimization
Binary Solvent Systems
Replacing DMF with greener alternatives like dimethyl sulfoxide (DMSO)/ethyl acetate (1:9) reduces environmental impact without compromising coupling efficiency. These systems exhibit comparable polarity (ET(30) = 41.29 kcal/mol) to DMF, enabling Fmoc removal and coupling in a single solvent.
Quality Control and Characterization
Industrial-Scale Production Challenges
Applications in Peptide Therapeutics
The target compound serves as a key intermediate in glucagon-like peptide-1 (GLP-1) analogs, enabling side-chain diversification. Its Fmoc group facilitates automated SPPS, as demonstrated in the synthesis of dasiglucagon (29-mer) with 89% crude purity.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group of pyrrolidine-2-carboxylic acid can undergo amidation with amines, forming amide bonds critical in peptide synthesis. For example:
This reaction is foundational in solid-phase synthesis, where the Fmoc group prevents premature deprotection .
Fmoc Deprotection
The Fmoc group is selectively removed under basic conditions (e.g., piperidine in DMF) to expose the amine for subsequent reactions:
This step is pivotal in iterative peptide synthesis .
Amidation Reactions
The 3-methylbutanoyl group can participate in amidation with other amines, expanding peptide chains:
This reaction underscores its utility in constructing complex peptide architectures .
Comparative Analysis of Structural Analogues
The compound’s reactivity is influenced by structural variations in similar molecules. Below is a comparison:
Scientific Research Applications
Chemistry: : Fmoc-Val-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes .
Biology: : Peptides synthesized using Fmoc-Val-Pro-OH can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes .
Medicine: : Peptides synthesized using Fmoc-Val-Pro-OH can be used in the development of peptide-based drugs and vaccines .
Industry: : Fmoc-Val-Pro-OH is used in the production of custom peptides for various industrial applications, including biotechnology and pharmaceuticals .
Mechanism of Action
The primary mechanism of action for Fmoc-Val-Pro-OH involves its use as a building block in peptide synthesis. The Fmoc group protects the amine group of valine during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed using a base such as piperidine, allowing the free amine group to participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and related Fmoc-protected pyrrolidine derivatives:
*Inferred from analogous compounds (e.g., ).
†Estimated based on molecular formula.
Key Observations:
- Solubility: Pyrrolidine derivatives with hydrophobic substituents (e.g., 3-methylbutanoyl) exhibit lower aqueous solubility than those with polar groups (e.g., carboxylic acid at position 3, as in ).
- Chirality : Enantiomeric variants (e.g., vs. 11) highlight the role of stereochemistry in biological activity and synthetic utility.
Stability and Toxicity
- Stability : Fmoc-protected compounds are light-sensitive and typically stored at 2–8°C under inert conditions .
- Toxicity : Acute toxicity data are sparse, but analogous compounds (e.g., ) are classified as Category 4 for oral, dermal, and inhalation toxicity (H302, H315, H319, H335), necessitating handling in ventilated environments.
Biological Activity
1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, often referred to as Fmoc-Amino Acid derivative, is a compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological implications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O4 |
| Molecular Weight | 440.50 g/mol |
| Melting Point | 180-185 °C |
| Density | 1.4 g/cm³ |
| Boiling Point | 641.6 °C |
| LogP | 4.97 |
These properties indicate that the compound is relatively stable under standard conditions, with a high boiling point suggesting it may be suitable for various synthetic applications.
Synthesis
The synthesis of 1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
- Protection of Amino Groups : The amino group of the amino acid is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group.
- Coupling Reaction : The protected amino acid is coupled with a pyrrolidine derivative through standard peptide coupling techniques.
- Deprotection : The Fmoc group is removed under mild basic conditions to yield the final product.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. In vitro studies have shown that these compounds can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .
Anticancer Properties
Several studies have evaluated the anticancer potential of Fmoc-amino acid derivatives. For instance, compounds similar to 1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to metabolic diseases. For example, it has shown promising results in inhibiting proteases that are overactive in certain cancers and neurodegenerative diseases .
Case Studies
- Study on Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could reduce oxidative stress markers in human cell lines by up to 50% when treated with concentrations of around 10 µM .
- Anticancer Activity Evaluation : In a study featured in Cancer Research, derivatives were tested against MCF-7 breast cancer cells, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Enzyme Inhibition Analysis : Research highlighted in Biochemical Pharmacology showed that the compound inhibited serine proteases with an IC50 value of 25 µM, suggesting potential therapeutic applications in treating diseases characterized by excessive protease activity .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing this compound while minimizing racemization?
- Methodology : Use Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) with coupling agents like HBTU/HOBt in DMF. Maintain a reaction temperature of 25°C and monitor pH (ideally 8–9) with DIEA as a base to prevent epimerization. Purify via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
- Key Data :
| Coupling Agent | Yield (%) | Racemization Risk |
|---|---|---|
| HBTU/HOBt | 85–90 | Low |
| DIC/Oxyma | 78–82 | Moderate |
Q. How to characterize this compound’s purity and structural integrity?
- Analytical Workflow :
- HPLC : Use a 90:10 acetonitrile/water mobile phase with 0.1% TFA; retention time ~12.3 min (C18 column) .
- NMR : Confirm stereochemistry via -NMR (δ 7.75–7.30 ppm for Fmoc aromatic protons; δ 4.4–4.2 ppm for pyrrolidine protons) .
- Mass Spec : ESI-MS expected [M+H] = 436.4 (calculated) .
Q. What precautions are critical for handling this compound?
- Safety Protocol :
- Store at -20°C under argon to prevent hydrolysis of the Fmoc group .
- Use nitrile gloves and fume hoods due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Avoid prolonged light exposure to prevent photodegradation .
Advanced Research Questions
Q. How does the pyrrolidine ring’s conformation influence peptide backbone rigidity?
- Experimental Design :
- Compare circular dichroism (CD) spectra of peptides synthesized with this compound vs. proline analogs.
- Key Finding : The 3-methylbutanoyl group increases steric hindrance, reducing cis-trans isomerization by 40% compared to standard proline derivatives .
Q. What strategies resolve low coupling efficiency in sterically hindered sequences?
- Optimization :
- Pre-activate the amino acid with DIC/Cl-HOBt for 5 min before coupling.
- Use microwave-assisted SPPS (50°C, 10 min) to improve yields by 20–25% .
- Data Contradiction : While DIC/Oxyma is standard for Fmoc chemistry, steric hindrance here favors HATU/DIEA (yield: 88% vs. 72% with DIC) .
Q. How to address solubility discrepancies in aqueous vs. organic solvents?
- Contradiction Analysis :
Critical Notes
- Stereochemical Integrity : Always verify via chiral HPLC (Chiralpak IA column) to detect <1% racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
